molecular formula C20H22N2O3 B6511462 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide CAS No. 922053-59-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B6511462
CAS No.: 922053-59-6
M. Wt: 338.4 g/mol
InChI Key: WNJMRENEWXIDKB-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core fused with an acetamide group substituted with a 3-methylphenoxy moiety. The tetrahydroquinoline scaffold is prevalent in pharmaceuticals due to its structural similarity to natural alkaloids, enabling diverse biological interactions . The ethyl group at the 1-position and the 3-methylphenoxy substituent contribute to its unique physicochemical properties, influencing solubility, bioavailability, and target specificity.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-18-9-8-16(12-15(18)7-10-20(22)24)21-19(23)13-25-17-6-4-5-14(2)11-17/h4-6,8-9,11-12H,3,7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJMRENEWXIDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety fused with an acetic acid derivative , which contributes to its unique pharmacological profile. Its molecular formula is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, with a molecular weight of approximately 310.39 g/mol. The structure can be represented as follows:

N 1 ethyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl 2 3 methylphenoxy acetamide\text{N 1 ethyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl 2 3 methylphenoxy acetamide}

Preliminary studies suggest that the biological activity of this compound may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain modulation.
  • Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing neural signaling pathways.

Anticancer Potential

The tetrahydroquinoline framework is often associated with anticancer activity due to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation. Compounds with similar structures have been evaluated for their antitumor effects against several cancer cell lines, showing promising results . Further investigation into this compound could reveal its potential in cancer therapeutics.

Anti-inflammatory Effects

Given the compound's structural characteristics, it may exhibit anti-inflammatory properties by modulating inflammatory pathways. Compounds with similar functionalities have been shown to reduce inflammation in various models.

Study on Pharmacological Effects

A recent study investigated the pharmacological effects of tetrahydroquinoline derivatives in vitro. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in macrophage models. While specific data on this compound was not provided, the findings support the hypothesis that such compounds could possess similar activities .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of tetrahydroquinoline derivatives has highlighted critical modifications that enhance biological activity. Variations in substituents on the phenyl ring and alterations in the acetamide group have been shown to significantly impact potency and selectivity against various biological targets .

Summary of Findings

Biological Activity Potential Mechanism References
AntimicrobialEnzyme inhibition,
AnticancerInduction of apoptosis; cell cycle interference ,
Anti-inflammatoryModulation of cytokine production,

Scientific Research Applications

Medicinal Chemistry

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide has been explored for its potential therapeutic effects:

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects against viruses such as influenza A and Coxsackievirus B3. This suggests that this compound may also possess antiviral properties worth investigating.
  • Anticancer Potential : The unique structural features of this compound may allow it to interact with cellular pathways involved in cancer progression. Research into its ability to inhibit tumor growth or metastasis could be promising.

Biological Research

The compound's interaction with various biological targets makes it a candidate for further studies:

  • Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in metabolic pathways or disease processes.
  • Receptor Modulation : The compound could interact with cell surface receptors, potentially altering signaling pathways that lead to therapeutic effects.

Material Sciences

In addition to biological applications, this compound can be utilized in material sciences:

  • Synthesis of Novel Materials : Its unique structure allows it to serve as a building block for the development of new materials with specific electronic or optical properties.

Case Study 1: Antiviral Activity

A study on structurally similar quinoline derivatives demonstrated significant antiviral activity against several strains of viruses. The mechanisms involved included interference with viral replication and inhibition of viral entry into host cells.

Case Study 2: Anticancer Properties

Research on quinoline-based compounds has shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings support the hypothesis that this compound may exhibit similar properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The tetrahydroquinoline core distinguishes this compound from structurally related analogs. For example:

  • NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide): Replaces the tetrahydroquinoline with a piperazinylphenyl group. This alteration shifts its activity toward osteoclast inhibition, highlighting the importance of the core in directing biological function .
  • Chloroquine: A quinoline derivative lacking the tetrahydro modification and acetamide side chain. Its antimalarial activity underscores the role of the aromatic quinoline ring in targeting parasitic heme detoxification pathways .

Substituent Modifications

Alkyl Chain Variations
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide: Introducing a cyclopropane carbonyl group modifies electronic properties, which could influence receptor binding kinetics .
Aromatic Substituent Differences
  • 2-(2,4-Dichlorophenoxy)acetic acid: A phenoxyacetic acid derivative with herbicidal activity, demonstrating how chloro substituents and lack of a tetrahydroquinoline core redirect functionality toward plant growth regulation .

Key Differentiators and Therapeutic Potential

The target compound’s uniqueness lies in its balanced combination of a metabolically stable ethyl group, a 3-methylphenoxy moiety for moderate lipophilicity, and the tetrahydroquinoline core for target engagement. Compared to NAPMA, it lacks the piperazinyl group linked to osteoclast inhibition but may offer advantages in CNS penetration due to reduced polarity. Against chloroquine, its saturated core and acetamide side chain likely reduce off-target heme binding, minimizing toxicity risks .

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